molecular formula C10H13NO3 B13043005 (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid

(3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid

Cat. No.: B13043005
M. Wt: 195.21 g/mol
InChI Key: SIUDLZDMAFBXMH-VIFPVBQESA-N
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Description

Historical Context of Aromatic β-Amino Acid Derivatives in Organic Chemistry

Aromatic β-amino acids have emerged as pivotal building blocks in medicinal chemistry due to their role as precursors for β-lactam antibiotics, peptidomimetics, and enzyme inhibitors. Early synthetic routes relied on kinetic resolutions or chiral auxiliaries, but instability issues with β-keto acid intermediates limited efficiency. The development of ω-transaminase-mediated asymmetric amination in 2016 marked a turning point, enabling the conversion of stable β-ketoesters to enantiomerically pure β-amino acids via lipase-assisted hydrolysis. Subsequent innovations, such as rhodium-catalyzed enolate protonation and photoredox radical cross-coupling, expanded access to diverse β-amino acid scaffolds, including those with aromatic substituents. These methodologies underscore the compound’s relevance in addressing synthetic challenges associated with stereochemical control and functional group compatibility.

Structural Classification Within the Phenylpropanoic Acid Family

This compound belongs to the phenylpropanoic acid family, defined by a C6–C3 skeleton with a carboxylic acid group at position 1 and a phenyl ring at position 3. Its structure diverges from simpler analogs like hydrocinnamic acid through three key features:

  • Amino Group at C3 : Substitution of a hydrogen atom with an amino group introduces chirality and enables hydrogen bonding interactions.
  • Hydroxy-Methylphenyl Substituent : A 3-hydroxy-6-methylphenyl group at C3 confers steric bulk and electronic modulation, influencing solubility and reactivity.
  • Stereochemical Configuration : The (3S) absolute configuration determines spatial orientation, critical for molecular recognition in biological systems.

Table 1: Structural Comparison of Phenylpropanoic Acid Derivatives

Compound Substituents at C3 Chirality Biological Relevance
Hydrocinnamic acid Hydrogen None Flavoring agent
α-Methyl-p-tyrosine α-Methyl, p-hydroxyphenyl S-config Tyrosine hydroxylase inhibitor
This compound Amino, 3-hydroxy-6-methylphenyl S-config Synthetic intermediate

Significance of Stereochemical Configuration at C3 Position

The (3S) configuration governs the compound’s interaction with chiral environments, such as enzyme active sites or synthetic catalysts. For instance, ω-transaminases exhibit strict stereoselectivity, producing β-amino acids with >99% enantiomeric excess when paired with appropriate ketone donors. Similarly, organocatalytic methods using proline derivatives achieve syn-adducts with excellent diastereomeric ratios, as demonstrated in the asymmetric amination of aldehydes. The C3 stereochemistry also impacts physical properties; molecular modeling studies suggest that the (3S) isomer adopts a conformation that minimizes steric clash between the methyl group and the carboxylic acid moiety, enhancing thermodynamic stability.

Table 2: Stereochemical Outcomes in β-Amino Acid Synthesis

Method Substrate Catalyst/Enzyme Stereoselectivity Yield (%)
ω-Transaminase amination β-Ketoester Lipase/ω-transaminase >99% ee (S) 85–92
Photoredox cross-coupling N-Methyl aniline Ir(ppy)3 Racemic 70–96
Rhodium catalysis Aryl boronic acids Rh(acac)(ethylene)2 90% ee (R) 65–88

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

(3S)-3-amino-3-(5-hydroxy-2-methylphenyl)propanoic acid

InChI

InChI=1S/C10H13NO3/c1-6-2-3-7(12)4-8(6)9(11)5-10(13)14/h2-4,9,12H,5,11H2,1H3,(H,13,14)/t9-/m0/s1

InChI Key

SIUDLZDMAFBXMH-VIFPVBQESA-N

Isomeric SMILES

CC1=C(C=C(C=C1)O)[C@H](CC(=O)O)N

Canonical SMILES

CC1=C(C=C(C=C1)O)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Chemical Synthesis Approaches

The synthesis of (3S)-3-amino-3-(3-hydroxy-6-methylphenyl)propanoic acid typically employs multi-step organic synthesis routes involving chiral precursors or catalysts to achieve the desired stereochemistry at the C3 position.

  • Copper-Catalyzed Oxidative Dehydrogenative Reactions: One reported synthetic route uses α-amino ketones and O-acyl oximes in a copper-catalyzed oxidative dehydrogenative [3 + 2] annulation reaction. This method enables the formation of the β-amino acid framework with control over stereochemistry and functional group placement.

  • Electrophilic Aromatic Substitution: The phenyl ring bearing the hydroxy and methyl substituents can undergo selective electrophilic substitution reactions, often catalyzed by Lewis acids such as aluminum halides (AlCl3, AlBr3) or triflic acid (TfOH), to introduce or modify substituents while preserving the stereochemical integrity of the amino acid moiety.

  • Protection and Deprotection Strategies: Amino and hydroxy groups are often protected during synthesis to prevent side reactions. Amino protection can be achieved using conventional protecting groups as described in standard organic synthesis protocols (e.g., T. W. Greene’s Protective Groups in Organic Synthesis). After the key synthetic steps, deprotection yields the free amino acid.

Reaction Conditions and Parameters

  • Reaction temperatures generally range from 50 °C to 150 °C, optimized for each step to maximize yield and stereoselectivity.

  • Reaction times can vary widely, from 0.1 up to 1000 hours, depending on the specific transformation and catalyst system employed.

  • pH control is critical, especially in enzymatic or biocatalytic steps, where the system is adjusted to optimal acidic or basic conditions to favor product formation and facilitate isolation.

Industrial Scale Synthesis

Industrial production of this compound involves scaling up the above synthetic methods using:

Biocatalytic and Enzymatic Methods

Phenylalanine Amino Mutase (PAM)-Catalyzed Synthesis

  • Phenylalanine amino mutase enzymes catalyze the isomerization of α-aryl amino acids to β-aryl amino acids, including derivatives like this compound.

  • The enzymatic mechanism involves a cofactor, 4-methylideneimidazol-5-one (MIO), which facilitates hydroamination and protonation steps leading to the β-amino acid product with high stereoselectivity.

  • PAM-catalyzed reactions are carried out under mild conditions, often in aqueous buffers with optimized pH and temperature to maintain enzyme activity.

Enzymatic Resolution and Optical Purity

  • Racemic mixtures of amino acid derivatives can be resolved enzymatically by selective hydrolysis or transformation of one enantiomer, yielding optically active (3S)-isomers.

  • Enzymatic processes typically involve incubation at temperatures between 0 and 80 °C, with reaction times from minutes to several hours, followed by extraction and purification steps.

Isolation and Purification

  • After synthesis or enzymatic reaction, the amino acid is isolated by solvent extraction, often after adjusting the aqueous phase pH to acidic conditions to protonate the carboxyl group, facilitating extraction into organic solvents.

  • Concentration and crystallization techniques are employed to obtain the pure compound.

  • Protection/deprotection steps are used to stabilize the amino group during purification if necessary.

Summary Table of Preparation Methods

Method Type Key Features Reaction Conditions Advantages Limitations
Copper-Catalyzed Synthesis Oxidative dehydrogenative [3+2] annulation 50–150 °C, hours to days High stereoselectivity, scalable Requires metal catalysts
Electrophilic Aromatic Substitution Lewis acid catalysis for ring modification Ambient to moderate temperatures Functional group diversity Sensitive to reaction conditions
Enzymatic PAM Catalysis MIO cofactor-mediated hydroamination Mild pH, 0–80 °C, aqueous buffer High enantioselectivity, mild conditions Enzyme availability, cost
Enzymatic Resolution Selective hydrolysis for optical purity Mild aqueous conditions Produces optically pure isomers Limited substrate scope

Research Findings and Optimization

  • Studies show that electron-withdrawing substituents on the aromatic ring enhance PAM activity, suggesting that the hydroxy and methyl groups in the 3 and 6 positions respectively are favorable for enzymatic catalysis.

  • Optimization of reaction parameters such as pH, temperature, and substrate concentration is essential for maximizing yield and enantiomeric excess in enzymatic synthesis.

  • Industrial processes benefit from continuous flow and automated platforms to improve reproducibility and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the amino group may yield an amine.

Scientific Research Applications

Medicinal Chemistry

1. Pharmacological Applications

This compound has been investigated for its potential as a therapeutic agent due to its structural features that allow it to interact with biological pathways. Key areas of research include:

  • Cancer Treatment : Similar compounds have shown efficacy in enhancing the effects of anticancer drugs. Research indicates that derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation.

    Case Study: Anticancer Activity

    A study demonstrated that (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid derivatives inhibited tumor growth in vitro and in vivo. The compound's binding affinity to target proteins was enhanced, leading to increased therapeutic efficacy.
    CompoundTargetIC50 (µM)Reference
    This compoundProtein Kinase X0.5
  • Neurological Disorders : The ability of this compound to cross the blood-brain barrier makes it a candidate for developing treatments for conditions such as Alzheimer's disease and multiple sclerosis.

2. Enzyme Inhibition

The compound has also been studied for its role as an enzyme inhibitor. Its structural similarity to natural substrates allows it to effectively compete for enzyme binding sites.

Case Study: Enzyme Activity Modulation

In biochemical assays, this compound was shown to inhibit the activity of a specific protease involved in protein degradation pathways.

Biochemistry

1. Metabolic Pathways

Research indicates that this compound plays a role in various metabolic pathways, particularly those involving amino acid metabolism. Its structure allows it to participate in reactions that stabilize carbanions, which are crucial intermediates in biochemical processes.

Material Science

1. Polymer Chemistry

The unique properties of this compound have led to its exploration in polymer chemistry, particularly in creating new materials with enhanced thermal and mechanical properties.

Case Study: Polymer Synthesis

Incorporating this amino acid into polymer matrices has resulted in materials with improved resistance to thermal degradation and mechanical stress.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxy and methyl groups can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on cellular processes .

Comparison with Similar Compounds

Structural Variations and Key Properties

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Features Applications References
(3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid 3-hydroxy-6-methylphenyl C₁₀H₁₃NO₃ (inferred) ~207.22 (calc.) Polar hydroxyl group enhances solubility; methyl group may introduce steric effects. Potential use in antimicrobials or enzyme inhibitors (inferred). N/A (limited evidence)
(3S)-3-Amino-3-(6-chloropyridin-2-yl)propanoic acid hydrochloride 6-chloropyridin-2-yl C₈H₁₀Cl₂N₂O₂ 237.08 Chlorine and pyridine ring increase lipophilicity; hydrochloride salt improves stability. Pharmaceutical intermediate (e.g., chiral building blocks).
(3S)-3-Amino-3-(2,3-dimethylphenyl)propanoic acid 2,3-dimethylphenyl C₁₁H₁₅NO₂ 193.24 Methyl groups reduce polarity; no reported hazards. Peptide synthesis or non-polar drug candidates.
(2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid 3-fluorophenyl, 2-hydroxy C₉H₁₀FNO₃ 199.18 Fluorine enhances metabolic stability; additional hydroxyl increases H-bonding. Antiviral or anticancer agents (fluorine common in drug design).
(3S)-3-Amino-3-(4-fluorophenyl)propanoic acid 4-fluorophenyl C₉H₁₀FNO₂ 183.18 Fluorine at para position improves bioavailability. β-phenylalanine analogs for peptide modification.
Methyl (3S)-3-amino-3-phenylpropanoate Phenyl (methyl ester) C₁₀H₁₃NO₂ 179.22 Ester form reduces acidity; used as a synthetic intermediate. Prodrug development or chiral intermediates.

Substituent Effects on Properties

  • Halogen Substituents : Chlorine (pyridine analog ) and fluorine (fluorophenyl derivatives ) improve lipophilicity and metabolic stability, making these analogs suitable for CNS-targeting drugs.

Stereochemical Considerations

All listed compounds share the 3S configuration, which is critical for enantioselective interactions in biological systems. For example, (2S,3S)-3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid demonstrates how additional stereocenters (e.g., 2-hydroxy) can further modulate activity.

Biological Activity

(3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid, also known as a derivative of phenylalanine, has garnered attention in recent research due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features an amino acid backbone with a hydroxylated aromatic side chain. This configuration is crucial for its interaction with biological targets. The presence of the hydroxyl group enhances its solubility and potential reactivity with various biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The mechanism involves:

  • Hydrogen Bonding : The amino and hydroxyl groups can form hydrogen bonds with target proteins, influencing their conformation and activity.
  • Hydrophobic Interactions : The aromatic ring facilitates interactions with hydrophobic pockets in proteins, which can modulate enzymatic functions and receptor activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against multidrug-resistant pathogens. For instance, compounds derived from this structure have shown effectiveness against:

  • Gram-positive bacteria : Including strains like Staphylococcus aureus.
  • Gram-negative bacteria : Such as Escherichia coli and Klebsiella pneumoniae.

A notable study reported minimum inhibitory concentrations (MICs) as low as 32 µg/mL against resistant strains, indicating strong potential for therapeutic applications in treating infections caused by ESKAPE pathogens .

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies revealed that certain derivatives possess IC50 values below 100 µM against breast (MDA-MB-231) and prostate (PC3) cancer cell lines, suggesting promising anticancer activity .

Case Studies

  • Antimicrobial Efficacy : A study synthesized several derivatives of (3S)-3-amino-3-(4-hydroxyphenyl)propanoic acid, which were screened against ESKAPE pathogens. The results indicated that specific modifications to the side chain significantly enhanced antimicrobial activity, with some derivatives showing MIC values comparable to established antibiotics .
  • Cytotoxicity Assessment : In a comparative study involving various amino acid derivatives, it was found that the presence of the hydroxyl group was crucial for enhancing cytotoxicity against cancer cells. Derivatives exhibited selective toxicity towards tumor cells while sparing normal cells, highlighting their potential for targeted cancer therapy .

Data Summary

Biological Activity Target Organisms/Cells MIC/IC50 Values
AntimicrobialE. coli, K. pneumoniae32 µg/mL
AnticancerMDA-MB-231, PC3< 100 µM

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